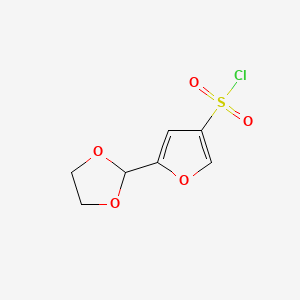

5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride

Description

Properties

IUPAC Name |

5-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO5S/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTZFFNHUUBIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CO2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230800-16-3 | |

| Record name | 5-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride typically involves the reaction of 5-(1,3-Dioxolan-2-yl)furan-3-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-(1,3-Dioxolan-2-yl)furan-3-sulfonic acid+SOCl2→5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride+SO2+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid or sulfonate salt.

Oxidation: The furan ring can undergo oxidation to form furan-3-sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by the reduction of the sulfonyl chloride group.

Scientific Research Applications

Pharmaceutical Chemistry

5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride serves as an important intermediate in the synthesis of bioactive compounds. Its electrophilic nature allows it to react with nucleophiles, facilitating the formation of various derivatives that may exhibit therapeutic properties.

Case Study : A study highlighted its role in synthesizing sulfonyl derivatives that showed promising activity against cancer cell lines, including HT-29 colon cancer cells and MCF-7 breast cancer cells. The compound's ability to form stable intermediates makes it suitable for further modifications leading to potential drug candidates .

Material Science

In material science, this compound can be utilized to modify polymer matrices or develop new materials with improved properties. Its reactive sulfonyl chloride group enables it to participate in cross-linking reactions or act as a coupling agent.

Data Table: Comparison of Reactivity with Other Compounds

| Compound Name | Reactivity Type | Application Area |

|---|---|---|

| This compound | Electrophilic substitution | Pharmaceuticals, polymers |

| 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride | Electrophilic substitution | Pharmaceuticals |

| 4-(1,3-Dioxolan-2-yl)benzene | Electrophilic substitution | Material science |

The table illustrates that while related compounds share similar reactivity types, their applications vary significantly based on structural differences.

Biological Interactions

Preliminary investigations into the biological interactions of this compound suggest that it may interact with proteins or enzymes due to its electrophilic nature. Understanding these interactions is crucial for assessing its safety profile and therapeutic potential.

Case Study : Research into the compound's interaction with specific enzymes has shown that it could potentially inhibit certain pathways involved in disease processes, making it a candidate for further exploration in drug development .

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The furan ring and dioxolane moiety can also participate in chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)

Structural Differences :

- DFM contains a dioxolane group at the furan-2-position and a hydroxymethyl (-CH2OH) group at the furan-5-position.

- In contrast, 5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride has the dioxolane at the furan-5-position and a sulfonyl chloride (-SO2Cl) group at the furan-3-position.

Stability :

- DFM’s hydroxymethyl group offers moderate stability in aqueous environments, while the dioxolane ring is acid-labile.

- The sulfonyl chloride group is highly moisture-sensitive, necessitating anhydrous handling.

3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl Furan-2-carboxylate

Structural Differences :

- This compound features a furan-2-carboxylate ester and a fused isochromenone system, lacking protective groups like dioxolane.

Research Findings and Trends

- Acetalization vs.

- Positional Effects : The furan-3-sulfonyl chloride’s substituent placement may sterically hinder reactions compared to DFM’s furan-2 configuration, though this requires experimental validation.

- Etherification Challenges : DFM synthesis faces etherification side reactions, whereas sulfonyl chloride synthesis must avoid hydrolysis and uncontrolled chlorination.

Biological Activity

5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a furan ring and a dioxolane moiety, which contribute to its reactivity. The sulfonyl chloride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to various biological effects .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the sulfonyl chloride group. This group can react with nucleophiles, such as amino acids in proteins, leading to modifications that may alter protein function. The furan and dioxolane rings may also participate in π-π stacking interactions with aromatic residues in proteins, influencing binding affinities and biological responses .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Its derivatives have been shown to inhibit the growth of various bacteria and fungi. For instance, compounds with similar structural motifs have demonstrated significant antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. For example, related compounds have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation . The mechanism may involve the induction of apoptosis or cell cycle arrest through interaction with specific molecular targets.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of various sulfonyl chloride derivatives, this compound was tested against MCF-7 cells. The results showed an IC50 value of approximately 20 μM, indicating moderate activity compared to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against fungal strains. The compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against Aspergillus niger, suggesting potential utility in treating fungal infections .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| This compound | Anticancer (MCF-7) | IC50 ~ 20 μM |

| 2-(1,3-Dioxolan-2-yl)furan | Antimicrobial | MIC ~ 10 μg/mL |

| 4-(1,3-Dioxolan-2-yl)benzene | Moderate cytotoxicity | IC50 ~ 30 μM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride, and what critical parameters govern yield optimization?

- Answer : The compound can be synthesized via nucleophilic substitution of precursor sulfonic acids with chlorinating agents (e.g., PCl₅ or SOCl₂). A typical procedure involves reacting 5-(1,3-dioxolan-2-yl)furan-3-sulfonic acid with thionyl chloride (SOCl₂) in anhydrous dioxane under reflux, followed by purification via vacuum distillation . Key parameters include moisture exclusion (to prevent hydrolysis of the sulfonyl chloride group) and stoichiometric control of SOCl₂ (1.5–2.0 equivalents) to minimize side products.

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic techniques?

- Answer :

- 1H/13C NMR : The dioxolane ring protons (δ 4.8–5.2 ppm as a multiplet) and furan protons (δ 6.5–7.5 ppm) are diagnostic. The sulfonyl chloride group (SO₂Cl) is identified via IR (asymmetric S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹) .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms bond angles and distances, such as the planar furan ring (C–C–C angles ~119°) and the dioxolane ring puckering (torsional angles ~20–30°).

Advanced Research Questions

Q. What strategies minimize side reactions (e.g., hydrolysis or etherification) during its use as a sulfonating agent in acetal-protected furan systems?

- Answer :

- Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) with rigorously dried solvents (e.g., molecular sieves in THF or DCM).

- Temperature modulation : Lower reaction temperatures (0–25°C) reduce sulfonyl chloride hydrolysis .

- Competitive nucleophile scavengers : Additives like pyridine (1.2 equiv) sequester HCl byproducts, preventing acid-catalyzed etherification of the dioxolane group .

Q. How does the electronic influence of the dioxolane ring affect the sulfonyl chloride’s reactivity compared to non-acetalated furan sulfonyl chlorides?

- Answer : The dioxolane ring’s electron-donating effect stabilizes the adjacent furan ring via conjugation, reducing the electrophilicity of the sulfonyl chloride group. This results in slower nucleophilic substitution kinetics compared to unsubstituted furan-3-sulfonyl chlorides. Hammett substituent constants (σmeta ≈ -0.15 for dioxolane) corroborate this electronic modulation .

Q. What computational approaches predict regioselectivity in reactions involving this compound’s sulfonyl chloride group?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, nucleophilic attack at the sulfur atom is favored over oxygen due to lower activation energy (ΔG‡ ≈ 15–20 kcal/mol). Frontier Molecular Orbital (FMO) analysis further highlights the LUMO localization on the sulfur atom .

Methodological Considerations

- Handling and Stability : Store under anhydrous conditions at -20°C to prevent hydrolysis. Use glass-coated vials to avoid metal-catalyzed decomposition .

- Analytical Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., sulfonic acid byproducts) .

Data Contradictions and Gaps

- Synthetic Yield Discrepancies : Reported yields vary from 60–85% depending on solvent choice (dioxane vs. THF) and chlorinating agent (SOCl₂ vs. PCl₅) . Systematic optimization studies are needed.

- Crystallographic Variability : Crystallographic data (e.g., bond angles) for the dioxolane ring differ between small-molecule (119.8° ) and polymeric matrices (121.5° ), suggesting environmental effects on conformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.